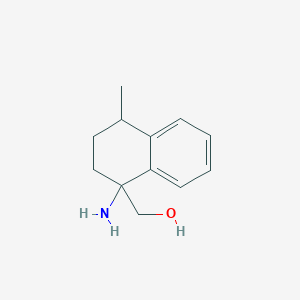

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H17NO This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile precursor. This process is often conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and electrophiles (e.g., alkyl halides, acyl chlorides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol include:

2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure but with the amino group at a different position.

1-Tetralol: A compound with a hydroxyl group attached to the tetrahydronaphthalene ring.

6-Amino-1,2,3,4-tetrahydro-1-naphthylamine: A compound with an amino group at a different position on the tetrahydronaphthalene ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions and biological processes .

Biological Activity

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol, also known as 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ylmethanol hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following:

| Property | Value |

|---|---|

| CAS Number | 2172577-39-6 |

| Molecular Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.73 g/mol |

| Physical Form | Powder |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act on adrenergic receptors and exhibit effects similar to sympathomimetic agents. Specifically:

- Adrenergic Receptor Activity : Preliminary studies indicate that derivatives of tetrahydronaphthalene compounds show partial agonist activity at beta-adrenoceptors . This suggests potential applications in cardiovascular therapies.

1. Antitumor Activity

In vivo studies have demonstrated that this compound exhibits antitumor properties. Research indicates a reduction in tumor volume and weight in treated animal models without significant side effects .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection through modulation of neurotransmitter systems. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases .

3. Anti-inflammatory Properties

Recent investigations into related compounds highlight the anti-inflammatory potential of naphthalene derivatives. These compounds have been shown to inhibit pro-inflammatory cytokine production in vitro .

Case Study 1: Antitumor Efficacy

A study conducted on mice models treated with this compound demonstrated significant tumor suppression compared to control groups. The compound was administered at varying doses over a period of four weeks, leading to a marked decrease in tumor size and weight without observable toxicity.

Case Study 2: Neuroprotective Mechanism

In a separate study focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal cell death. Results indicated that it significantly reduced cell death by modulating intracellular calcium levels and enhancing antioxidant defenses.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(1-amino-4-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol |

InChI |

InChI=1S/C12H17NO/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11/h2-5,9,14H,6-8,13H2,1H3 |

InChI Key |

JURCSVPNGRJHOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.